
(3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound known for its applications in various scientific fields. This compound contains a chlorophenyl group, a trifluoromethyl pyridinyl group, and a pyrrolidin-1-yl methanone structure, making it unique in its molecular composition.
科学的研究の応用
Chemistry
In chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential interactions with biological macromolecules, influencing various biochemical pathways.
Medicine
In medicinal research, this compound is investigated for its potential pharmacological properties, including its role as an inhibitor or activator of specific enzymes and receptors.
Industry
Industrially, it finds use in the development of novel materials, particularly those requiring specific chemical stability and reactivity.
Safety and Hazards
将来の方向性
The future directions for this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of fluorinated organic chemicals is becoming an increasingly important research topic, and it is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including voltage-gated sodium channels like na v 17 and enzymes like acetylcholinesterase (AchE) .
Mode of Action
For instance, if the target is a voltage-gated sodium channel, the compound could potentially alter the channel’s activity, affecting the transmission of nerve impulses . If the target is an enzyme like AchE, the compound could inhibit the enzyme’s activity, affecting the hydrolysis of acetylcholine in the cholinergic nervous system .
Biochemical Pathways
For instance, pyrrolidine derivatives have been reported to have effects on the cholinergic nervous system by inhibiting AchE .
Pharmacokinetics
The pyrrolidine ring structure in the compound could potentially contribute to its pharmacokinetic properties, as pyrrolidine derivatives are known to be widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that the compound could potentially have analgesic effects or antileishmanial and antimalarial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step process. The starting materials usually include 3-chlorophenyl methanone and 4-(trifluoromethyl)pyridin-2-ol. A common synthetic route involves:
Nitration: : Introducing nitro groups to the pyridinyl ring.
Reduction: : Reducing nitro groups to amines.
Coupling Reaction: : Coupling the amine with chlorophenyl methanone.
Industrial Production Methods
Industrial production often utilizes similar steps but on a larger scale, with enhanced purification processes. Reactions are typically conducted in controlled environments to optimize yield and purity, using advanced reactors and separation techniques.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents, leading to the formation of oxides.
Reduction: : Can be reduced under specific conditions to form different structural analogs.
Substitution: : Undergoes substitution reactions, particularly nucleophilic substitution due to the presence of the halogen atom.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide, methylene chloride.
Major Products Formed
Oxidation Products: : Oxidized derivatives of the pyrrolidinyl and chlorophenyl groups.
Reduction Products: : Reduced forms of the trifluoromethyl and pyridinyl groups.
Substitution Products: : Various derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
**(3-Chlorophenyl)(3-((4-fluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
**(3-Chlorophenyl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
**(3-Chlorophenyl)(3-((4-bromomethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
Compared to its analogs, (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to the trifluoromethyl group's electron-withdrawing properties, which significantly influence its chemical reactivity and biological activity.
Exploring its characteristics further could potentially reveal new applications and insights into its behavior in various scientific domains.
特性
IUPAC Name |
(3-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-13-3-1-2-11(8-13)16(24)23-7-5-14(10-23)25-15-9-12(4-6-22-15)17(19,20)21/h1-4,6,8-9,14H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPMRADMUWZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
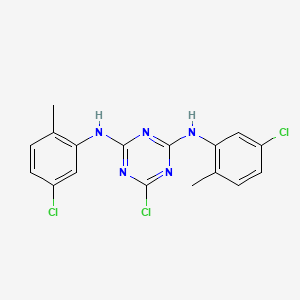
![2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2755046.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2755047.png)
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2755050.png)
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)
![Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate](/img/structure/B2755052.png)
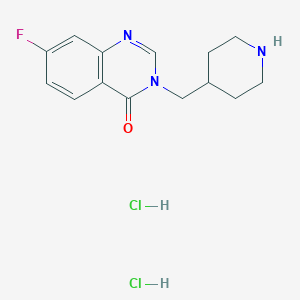
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
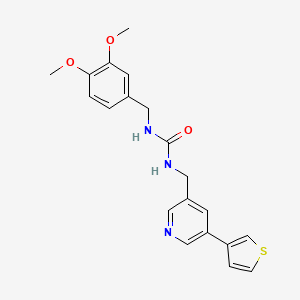
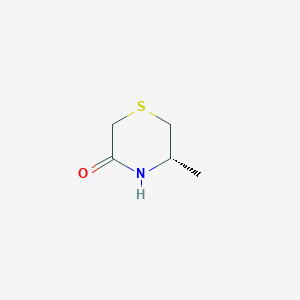
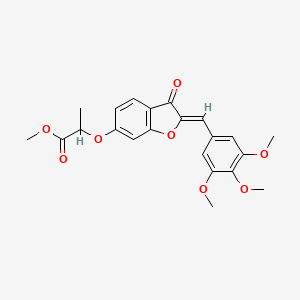
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)
